5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a cyclohexyl group, and a fluorobenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the Cyclohexyl Group: This step often involves the alkylation of the triazole ring with cyclohexyl halides under basic conditions.
Formation of the Fluorobenzylidene Moiety: This is typically done through a condensation reaction between the triazole derivative and 2-fluorobenzaldehyde in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The fluorobenzylidene moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its potential biological activities.
Biological Research: It can be used as a probe to study various biochemical pathways.
Industrial Applications: It may find use in the synthesis of other complex organic molecules.
Mechanism of Action
The exact mechanism of action of 5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and the fluorobenzylidene moiety are likely critical for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-cyclohexyl-4-[(2-trifluoromethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol
- 5-cyclohexyl-4-[(4-methylthiobenzylidene)amino]-4H-1,2,4-triazole-3-thiol
- 5-cyclohexyl-4-[(2-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol
Uniqueness
The presence of the fluorobenzylidene moiety in 5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol distinguishes it from other similar compounds. This fluorine atom can significantly influence the compound’s electronic properties and biological activity, potentially enhancing its efficacy in various applications.
Properties
IUPAC Name |
3-cyclohexyl-4-[(2-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4S/c16-13-9-5-4-8-12(13)10-17-20-14(18-19-15(20)21)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBVSCDGQJXYPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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